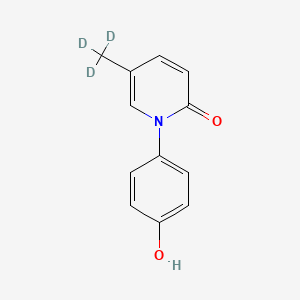
4'-Hydroxy Pirfenidone-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Hydroxy Pirfenidone-d3 is a deuterium-labeled derivative of Pirfenidone, a compound known for its antifibrotic properties. The molecular formula of 4’-Hydroxy Pirfenidone-d3 is C12H8D3NO2, and it has a molecular weight of 204.24 g/mol. This compound is primarily used in metabolic research, environmental studies, clinical diagnostics, and organic chemistry due to its stable isotope labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy Pirfenidone-d3 involves the incorporation of deuterium atoms into the Pirfenidone molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the parent compound are replaced with deuterium. This can be achieved using deuterated reagents under specific conditions.
Industrial Production Methods: Industrial production of 4’-Hydroxy Pirfenidone-d3 typically involves large-scale hydrogen-deuterium exchange reactions. The process requires stringent control of reaction parameters to ensure high yield and purity. The use of deuterated solvents and catalysts is crucial in this process.
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxy Pirfenidone-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4’-Hydroxy Pirfenidone-d3 has a wide range of applications in scientific research:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in clinical diagnostics and imaging to study disease mechanisms.
Industry: Applied in environmental studies to detect pollutants in air, water, soil, and food.
Mechanism of Action
The mechanism of action of 4’-Hydroxy Pirfenidone-d3 is similar to that of Pirfenidone. It modulates fibrogenic growth factors, thereby attenuating fibroblast proliferation, myofibroblast differentiation, and collagen synthesis. This effect is mediated by the suppression of transforming growth factor-beta1 (TGF-beta1) and other growth factors . The compound’s deuterium labeling allows for detailed study of these pathways in vivo.
Comparison with Similar Compounds
Pirfenidone: The parent compound with similar antifibrotic properties.
5-Hydroxymethyl Pirfenidone: Another metabolite of Pirfenidone with distinct biological activities.
5-Carboxy Pirfenidone: A metabolite involved in the metabolic pathway of Pirfenidone.
Uniqueness: 4’-Hydroxy Pirfenidone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where isotopic labeling is required.
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
204.24 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-5-(trideuteriomethyl)pyridin-2-one |
InChI |
InChI=1S/C12H11NO2/c1-9-2-7-12(15)13(8-9)10-3-5-11(14)6-4-10/h2-8,14H,1H3/i1D3 |
InChI Key |
NETTXQJYJRFTFS-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)C=C1)C2=CC=C(C=C2)O |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















